

# Application Note: Strategic Utilization of 2-(3-Methoxy-5-methylphenoxy)acetic Acid[1]

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## Compound of Interest

Compound Name: 2-(3-Methoxy-5-methylphenoxy)acetic acid

CAS No.: 1260651-18-0

Cat. No.: B567940

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## Executive Summary

This guide details the chemical utility, synthesis, and pharmaceutical application of **2-(3-Methoxy-5-methylphenoxy)acetic acid**.<sup>[1]</sup> While often categorized as a general building block, this specific scaffold represents a "privileged structure" in medicinal chemistry. It serves two distinct, high-value roles:

- **Pharmacophore:** Acting as a bioisostere for the lipophilic "tail" and acidic "head" groups found in PPAR (Peroxisome Proliferator-Activated Receptor) agonists and metabolic regulators.<sup>[1]</sup>
- **Linker/Spacer:** Providing a metabolically stable, electron-rich aromatic tether for PROTACs (Proteolysis Targeting Chimeras) and peptide conjugates.

## Part 1: Chemical Profile & Rationale<sup>[1]</sup>

### Structural Significance

The molecule comprises an orcinol-derived core (3-methoxy-5-methylphenol) ether-linked to an acetic acid moiety.[1]

- The Methoxy (-OCH<sub>3</sub>) Group: Provides hydrogen bond acceptance capability and modulates lipophilicity (LogP) without introducing the high metabolic liability of longer alkyl chains.[1]
- The Methyl (-CH<sub>3</sub>) Group: Fills hydrophobic pockets in receptor binding sites (e.g., PPAR LBD) and sterically hinders metabolic oxidation at the ortho-positions.[1]
- The Carboxylic Acid (-COOH): Serves as the primary "warhead" for ionic interactions (e.g., with Histidine or Tyrosine residues in nuclear receptors) or as the conjugation handle for amide coupling.[1]

## Physicochemical Data

Property	Value / Description	Relevance
CAS Number	1878-49-5 (Generic/Related) / Specific derivatives vary	Identification
Molecular Formula		Mass Balance
Molecular Weight	196.20 g/mol	Fragment-based Drug Design (FBDD)
Predicted pKa	~3.5 - 3.8 (Carboxylic acid)	Ionization at physiological pH
Solubility	Low in water (Free Acid); High in dilute NaOH	Workup & Purification strategies

## Part 2: Validated Synthesis Protocol

### Retrosynthetic Logic

The most robust route avoids the statistical mixture issues of alkylating orcinol directly. Instead, we utilize 3-Methoxy-5-methylphenol (Orcinol monomethyl ether) as the starting material.[1]

Reaction Type: Williamson Ether Synthesis Critical Quality Attribute (CQA): Control of O-alkylation vs. C-alkylation (though C-alkylation is rare with chloroacetic acid under these conditions).

## Step-by-Step Protocol

Note: This protocol is scaled for 10.0 g of starting phenol.

### Materials:

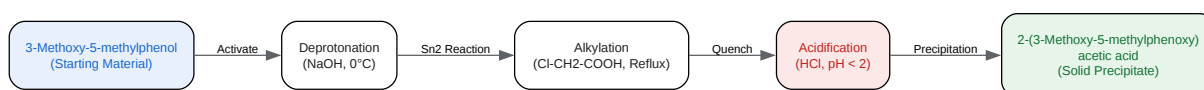
- 3-Methoxy-5-methylphenol (10.0 g, 72.4 mmol)[1]
- Chloroacetic acid (8.2 g, 86.9 mmol, 1.2 eq)
- Sodium Hydroxide (NaOH), 30% aq. solution
- Water (HPLC Grade)[1]
- Hydrochloric Acid (HCl), 6N[1]

### Methodology:

- Solubilization: In a 250 mL round-bottom flask, dissolve 3-Methoxy-5-methylphenol (10.0 g) in 40 mL of 30% NaOH solution. The solution should turn slightly amber/brown.
  - Scientist's Note: Ensure the phenol is fully deprotonated (phenoxide formation) before adding the alkylating agent to maximize rate.[1]
- Addition: Cool the mixture to 0°C. Add a solution of Chloroacetic acid (8.2 g dissolved in 15 mL water) dropwise over 20 minutes.
  - Why: Exothermic reaction. Controlling temperature prevents side reactions.
- Reflux: Warm to room temperature, then heat to reflux (100°C) for 4 hours.
  - Monitoring: Monitor by TLC (System: 50% EtOAc/Hexane).[1] The starting phenol ( ) should disappear; product ( , streaks) will appear at the baseline unless acidified.[1]
- Workup (The "Self-Validating" Step):
  - Cool reaction to room temperature.[2]

- Acidification: Slowly add 6N HCl until pH < 2. A thick white/off-white precipitate will form immediately.[1]
- Validation: If no precipitate forms, the reaction failed or the volume is too high. Extract with Ethyl Acetate if oiling occurs.
- Purification: Filter the solid. Recrystallize from minimal hot water or Ethanol/Water (1:3).[1]
- Yield: Expected yield: 80-90% (approx. 11-13 g).

## Synthetic Workflow Diagram



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Caption: Figure 1. Streamlined Williamson Ether synthesis workflow for high-purity isolation.

## Part 3: Pharmaceutical Applications[1][3][4]

### Application A: PPAR Agonist Development

The phenoxyacetic acid head group is a hallmark of PPAR modulators (e.g., GW501516, Elafibranor). This specific intermediate is used to synthesize "Dual Agonists" targeting metabolic syndrome.

- Mechanism: The carboxylic acid forms a salt bridge with the receptor's AF-2 helix stabilization region.[1] The 3-methoxy/5-methyl substitution pattern mimics the hydrophobic bulk of endogenous fatty acids but with improved metabolic stability.[1]
- Protocol for Library Generation:
  - Activate the carboxylic acid of the intermediate using EDC/HOBt or HATU.
  - Couple with various lipophilic amines (e.g., 4-(trifluoromethyl)aniline or substituted piperidines).[1]

- Result: A library of potential PPAR

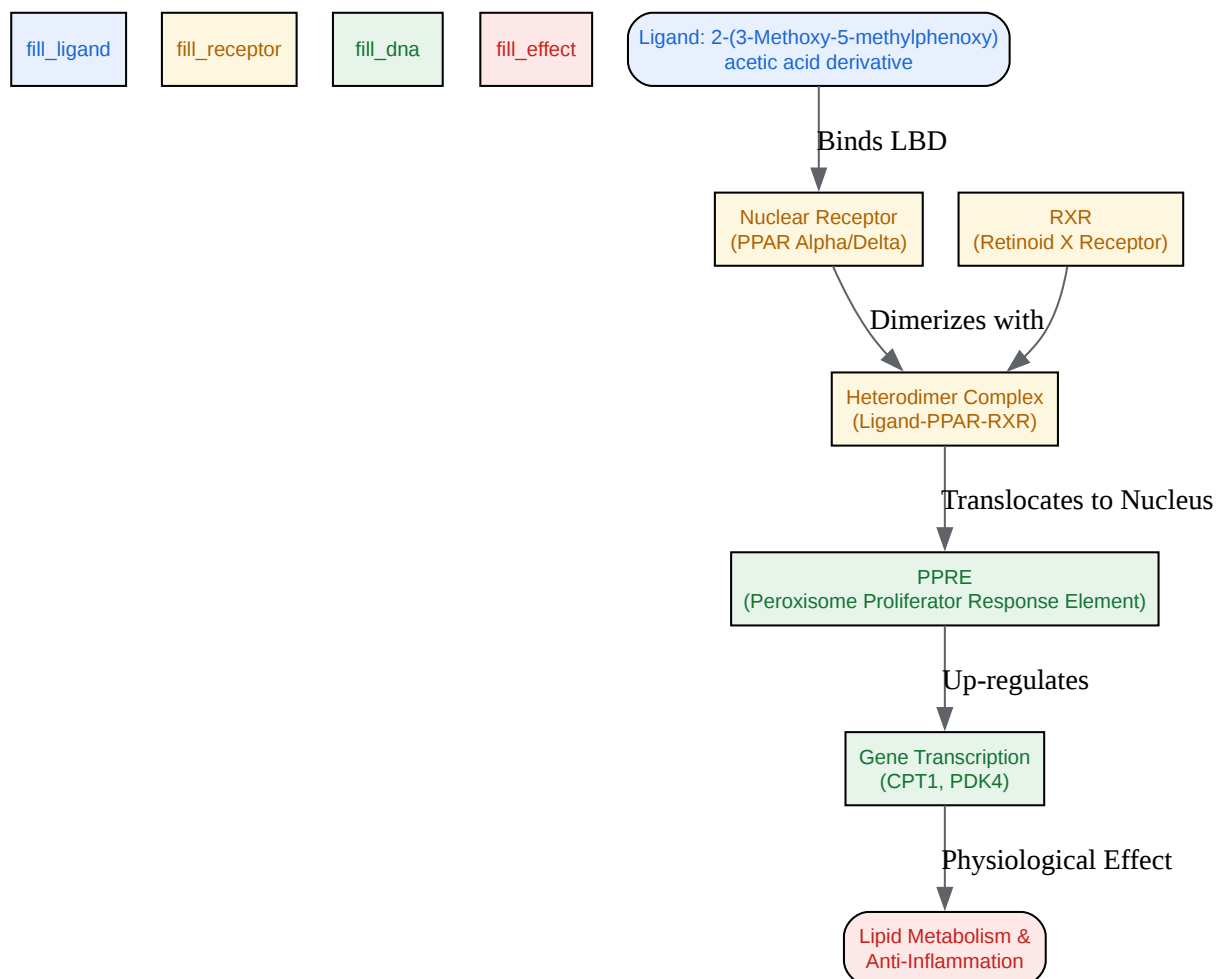
agonists.[3]

## Application B: Linker Chemistry (PROTACs)

In protein degradation (PROTAC) design, the linker's physicochemical properties are crucial.[1]

- Why this molecule? Unlike simple alkyl chains (which are greasy and flexible), this phenoxy-linker is rigid and polar (due to the ether oxygen and methoxy group).[1] This improves the water solubility of the final PROTAC molecule.
- Usage: It serves as the "Anchor" connecting an E3 ligase ligand (like VHL or Cereblon binders) to the target protein ligand.[1]

## Biological Pathway Visualization



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Caption: Figure 2.[1][4] Mechanism of Action for PPAR agonists utilizing the phenoxyacetic acid scaffold.

## Part 4: Analytical Verification (Quality Control)

To ensure the integrity of the intermediate before using it in complex couplings, verify against these parameters:

Technique	Expected Signal (Solvent: or )	Interpretation
H-NMR	12.9 (br s, 1H)	Carboxylic Acid (-COOH)
H-NMR	6.3 - 6.5 (m, 3H)	Aromatic protons (Orcinol core)
H-NMR	4.6 (s, 2H)	(Methylene linker)
H-NMR	3.7 (s, 3H)	(Methoxy group)
H-NMR	2.2 (s, 3H)	(Methyl group)
HPLC	Purity > 98% (UV @ 254nm)	Required for pharmaceutical use

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